![molecular formula C5H7N3O2 B124584 methyl 3-amino-1H-pyrazole-4-carboxylate CAS No. 29097-00-5](/img/structure/B124584.png)
methyl 3-amino-1H-pyrazole-4-carboxylate
Overview
Description
methyl 3-amino-1H-pyrazole-4-carboxylate is a heterocyclic compound with the molecular formula C5H7N3O2. It is a derivative of pyrazole, a five-membered ring containing two adjacent nitrogen atoms. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities .
Mechanism of Action
Target of Action
Methyl 3-amino-1H-pyrazole-4-carboxylate, also known as Methyl 3-aminopyrazole-4-carboxylate, is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities It’s worth noting that similar compounds have shown interactions with leishmania aethiopica clinical isolate and plasmodium berghei .
Mode of Action
Pyrazole derivatives are known to interact with their targets, leading to changes that result in their antileishmanial and antimalarial activities . For instance, a related compound has shown a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Related pyrazole derivatives have shown potent antileishmanial and antimalarial activities . For instance, a related compound displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate .
Action Environment
For instance, storage conditions can affect the stability of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl 3-amino-1H-pyrazole-4-carboxylate can be synthesized through various methods. One common approach involves the cyclization of hydrazine derivatives with β-keto esters. For instance, the reaction of methyl acetoacetate with hydrazine hydrate followed by cyclization yields the desired pyrazole derivative . The reaction typically requires refluxing in ethanol or another suitable solvent.
Industrial Production Methods
In industrial settings, the production of methyl 3-aminopyrazole-4-carboxylate often involves optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
methyl 3-amino-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The amino group and ester functionality allow for nucleophilic substitution reactions, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques such as refluxing, stirring, and temperature control .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups .
Scientific Research Applications
Pharmaceutical Applications
Methyl 3-amino-1H-pyrazole-4-carboxylate is primarily recognized for its role as a building block in the synthesis of biologically active compounds. It has been utilized in the development of several pharmaceutical agents, including:
- Anti-inflammatory Drugs : It serves as a precursor for compounds that exhibit anti-inflammatory properties.
- Anticancer Agents : The compound has been involved in the synthesis of pyrazole derivatives that show potential in cancer treatment.
- Antimicrobial Agents : Research indicates its efficacy against various microbial strains, making it a candidate for developing new antibiotics.
Case Study: Synthesis of Anticancer Agents
A study demonstrated the synthesis of pyrazole derivatives from this compound, which showed promising cytotoxic activity against cancer cell lines. The derivatives were tested for their ability to inhibit cell proliferation, indicating potential as anticancer agents .
Agricultural Applications
The compound is also significant in agricultural chemistry, particularly in the development of fungicides. Its derivatives have been shown to possess fungicidal properties, which are crucial for crop protection.
Fungicide Development
Research has indicated that this compound can be transformed into more complex fungicidal agents. The annual production of fungicides exceeds 30,000 metric tons, and any improvements in cost efficiency or waste reduction in their production can yield substantial economic and environmental benefits .
Chemical Synthesis
This compound is utilized in various synthetic pathways to create more complex organic molecules. Its reactivity allows it to participate in numerous chemical reactions:
- Condensation Reactions : It can undergo condensation with aldehydes and ketones to form substituted pyrazoles.
- Diazotization : The compound can be converted into diazonium salts, which are useful intermediates in organic synthesis.
Table: Reaction Conditions and Yields
Reaction Type | Conditions | Yield (%) |
---|---|---|
Condensation with Aldehydes | Ethanol, room temperature | 52 |
Diazotization | Ice-cooling, NMP | 80 |
Synthesis of Pyrazole Derivatives | Reflux, acetic acid | 10 |
Research Insights and Future Directions
Ongoing research is focused on optimizing the synthesis of this compound derivatives to enhance their biological activity and reduce production costs. The compound's structure allows for modifications that could lead to more effective pharmaceuticals and agrochemicals.
Potential Areas for Exploration
- Developing new derivatives with enhanced selectivity and potency against specific targets.
- Investigating the environmental impact of its agricultural applications.
- Exploring its use in other fields such as materials science or nanotechnology.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aminopyrazole derivatives, such as:
- 3-aminopyrazole-4-carboxylic acid
- Methyl 5-aminopyrazole-4-carboxylate
- Ethyl 3-aminopyrazole-4-carboxylate
Uniqueness
methyl 3-amino-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both an amino group and an ester functionality allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis .
Biological Activity
Methyl 3-amino-1H-pyrazole-4-carboxylate (MAPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
MAPC has the molecular formula and a molar mass of 169.17 g/mol. The structure features a pyrazole ring with an amino group at the 3-position and a carboxylate group at the 4-position, which are crucial for its biological activity.
Antimicrobial Activity
MAPC and its derivatives have shown promising antimicrobial properties. For instance, studies indicate that certain pyrazole derivatives exhibit sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) .
Table 1: Antimicrobial Efficacy of Pyrazole Derivatives
Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
MAPC | MSSA | < 0.125 mg/mL |
MAPC | MRSA | < 0.250 mg/mL |
Other Derivative | E. coli | 8 mg/mL |
Anti-inflammatory Effects
MAPC has demonstrated anti-inflammatory effects through its inhibition of pro-inflammatory cytokines such as TNF-α. Research indicates that derivatives can inhibit the phosphorylation of HSP27 and reduce LPS-induced TNF-α release in cellular models .
Case Study: In Vivo Anti-inflammatory Activity
In a study involving mice subjected to LPS-induced inflammation, MAPC derivatives significantly reduced microglial activation and astrocyte proliferation, suggesting potential for treating neuroinflammatory conditions .
The biological activity of MAPC is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The amino group allows for hydrogen bonding with active sites on enzymes, potentially inhibiting their function.
- Receptor Modulation : The pyrazole ring can engage in π-π stacking interactions with receptor sites, modulating signaling pathways involved in inflammation and cancer progression .
Anticancer Properties
Recent investigations have highlighted the anticancer potential of MAPC. For example, one study reported that specific derivatives exhibited significant antiproliferative effects on liver cancer (HepG2) and cervical cancer (HeLa) cell lines, with growth inhibition percentages reaching up to 54.25% and 38.44%, respectively .
Table 2: Anticancer Activity of MAPC Derivatives
Compound Name | Cancer Cell Line | Growth Inhibition (%) |
---|---|---|
Methyl 3-amino-5-(2-nitrophenyl) | HepG2 | 54.25 |
Methyl 3-amino-5-(2-nitrophenyl) | HeLa | 38.44 |
Other Derivative | Normal Fibroblast | 20.06 |
Synthesis and Derivatives
Various synthetic routes have been developed to produce MAPC and its derivatives, enhancing their biological activity:
- Condensation Reactions : Commonly used to create more complex structures from MAPC.
- Functional Group Modifications : Altering substituents on the pyrazole ring can lead to enhanced lipophilicity and biological activity.
Properties
IUPAC Name |
methyl 5-amino-1H-pyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-10-5(9)3-2-7-8-4(3)6/h2H,1H3,(H3,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQFAPZUQKYADG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NN=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60297732 | |
Record name | methyl 3-aminopyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60297732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29097-00-5 | |
Record name | 29097-00-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117628 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 3-aminopyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60297732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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